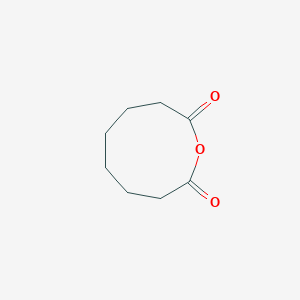
Suberic anhydride
Cat. No. B190209
Key on ui cas rn:
10521-06-9
M. Wt: 156.18 g/mol
InChI Key: RMIBXGXWMDCYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923579B2
Procedure details


A solution of suberic acid (5.0 g, 28.7 mmol) in acetic anhydride (10 mL) was heated at reflux for 1 h. After cooling to RT, the solvent was removed in vacuo. The pale yellow residue was recrystallized from acetonitrile. After filtration and drying to the vacuum pump, the oxonane-2,9-dione was obtained as a white solid (2.26 g, 50.4% yield).


Name
Yield
50.4%

Name
Yield
50.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O>C(OC(=O)C)(=O)C>[O:12]1[C:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pale yellow residue was recrystallized from acetonitrile
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying to the vacuum pump
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCCCCC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50.4% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.26 g | |
| YIELD: PERCENTYIELD | 50.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
